C646

Vue d'ensemble

Description

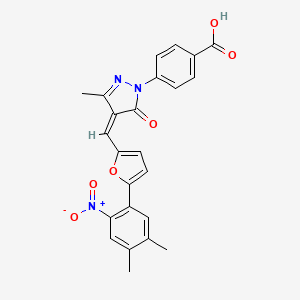

C646 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Méthodes De Préparation

The synthesis of C646 typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by their coupling with the benzoic acid derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and environmental safety.

Analyse Des Réactions Chimiques

Mechanism of Action

C646 acts as a competitive inhibitor of p300/CBP, binding to the catalytic domain via hydrogen bonds with key residues (Thr1411, Tyr1467, Trp1466, Arg1410) . This interaction blocks acetyl-CoA access, preventing histone acetylation .

Key Inhibition Metrics :

| Parameter | Value |

|---|---|

| Ki (p300) | 400 nM |

| IC50 (p300) | 1.6 μM |

| IC50 (HDACs) | ≥7 μM |

2.1. p300/CBP Inhibition

This compound reduces histone acetylation by 86% at 10 μM in vitro , targeting lysine residues like H3K27 and H4K16 . Inhibition is reversible, with a time-dependent recovery of acetylation post-treatment .

Reaction Schema :

2.2. NF-κB Pathway Modulation

This compound suppresses acetylation of p65 NF-κB subunits (K218, K221, K310), reducing transcriptional activity of pro-inflammatory genes (e.g., COX-2, IL-6) . This occurs via:

3.1. Cell Cycle Arrest

This compound inhibits G2/M transition by downregulating cyclin B1 and CDK1 expression, leading to cell cycle arrest . This correlates with reduced histone H3 acetylation at cell cycle gene promoters .

Cellular Outcomes :

| Effect | Cell Type | Dose |

|---|---|---|

| G1/S arrest | Panc1 (pancreatic cancer) | 15–30 μM |

| Apoptosis | PCa (prostate cancer) | 20 μM |

3.2. Paradoxical Acetylation

Contrary to its HAT-inhibiting role, this compound increases H3K9 acetylation in some contexts (e.g., gADSCs) . This may stem from:

Chemical Stability and Solubility

| Property | Value |

|---|---|

| Solubility | ≥11.14 mg/mL in DMSO |

| Storage | -20°C (powder), ≤6 months |

| Stability | Reversible binding (Ki = 400 nM) |

Applications De Recherche Scientifique

Anti-inflammatory Applications

C646 has demonstrated significant anti-inflammatory properties. Research indicates that it reduces pro-inflammatory gene expression in murine macrophages and lung slices. By inhibiting the NF-κB pathway, this compound may hold promise for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: Inhibition of Inflammation

- Model : RAW264.7 murine macrophages

- Findings : Reduced expression of pro-inflammatory genes; potential for therapeutic application in lung diseases.

Cancer Research

This compound's role in cancer therapy is particularly noteworthy. It has been evaluated in various cancer models, demonstrating its capacity to enhance apoptosis in cancer cells. For instance, in prostate cancer cell lines, this compound inhibited p300-mediated signaling pathways, leading to increased apoptosis through the downregulation of the androgen receptor and NF-κB .

Case Study: Prostate Cancer

- Model : Prostate cancer cell lines

- Findings : Increased apoptosis linked to inhibition of p300; highlights potential for use in prostate cancer treatment.

Neuropathic Pain Models

In animal models of neuropathic pain, this compound was administered via lumbar intrathecal catheterization. The results indicated that this compound effectively diminished COX-2 expression and p300 promoter binding, suggesting its potential utility in pain management therapies .

Case Study: Neuropathic Pain

- Model : Rat model with lumbar intrathecal administration

- Findings : Decreased COX-2 expression; indicates potential for pain management applications.

Antiviral Applications

Recent studies have explored this compound's efficacy as an antiviral agent against influenza virus infections. By targeting histone acetyltransferase activity, this compound may disrupt the viral life cycle and host response mechanisms, presenting a novel approach for developing broad-spectrum antiviral therapies .

Case Study: Influenza Virus

- Model : In vitro studies on influenza virus

- Findings : Potential as a broad-spectrum antiviral agent; highlights innovative therapeutic strategies.

Implications for Drug Delivery Systems

Research has also investigated the synergistic effects of this compound when combined with chemotherapeutic agents like gemcitabine. The combination enhances cytotoxicity against cancer cells by promoting apoptosis and reducing histone acetylation levels . This suggests that this compound could be integrated into drug delivery systems to improve the efficacy of existing cancer therapies.

Table: Summary of this compound Applications

| Application Area | Model/Study Type | Key Findings |

|---|---|---|

| Anti-inflammatory | Murine macrophages | Reduced pro-inflammatory gene expression; potential for lung disease treatment |

| Cancer Research | Prostate cancer cell lines | Increased apoptosis via p300 inhibition; potential for prostate cancer therapy |

| Neuropathic Pain | Rat model | Diminished COX-2 expression; suggests utility in pain management |

| Antiviral | Influenza virus | Disruption of viral life cycle; potential as an antiviral agent |

| Drug Delivery Synergy | Combination with gemcitabine | Enhanced cytotoxicity; improved efficacy in cancer therapy |

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar compounds include other benzoic acid derivatives and pyrazole-containing molecules. Compared to these, C646 stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

- 4-(3,5-dimethyl-4-pyrazolyl)benzoic acid

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Activité Biologique

C646 is a selective inhibitor of the histone acetyltransferase (HAT) p300/CREB-binding protein, which has garnered attention for its diverse biological activities, particularly in cancer therapy and immunomodulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its effects on cell proliferation, apoptosis, and inflammatory responses.

This compound primarily functions by inhibiting the enzymatic activity of p300, leading to decreased histone acetylation. This action affects gene expression related to cell cycle progression and apoptosis. Notably, this compound has been shown to:

- Inhibit Proliferation : this compound reduces cellular proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells and colon cancer cells. It induces cell cycle arrest and apoptosis, particularly in AE-positive AML cells, which are more sensitive to lower doses of this compound compared to AE-negative cells .

- Modulate Inflammatory Responses : In macrophages, this compound significantly reduces the expression of pro-inflammatory cytokines and inhibits pathways such as JNK, ERK1/2, and NF-κB . This suggests potential therapeutic applications in inflammatory diseases.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Acute Myeloid Leukemia (AML) :

A study focused on the effects of this compound on AE-positive AML cells demonstrated that treatment led to significant growth inhibition and apoptosis. The mechanism involved reduced global histone H3 acetylation and downregulation of key oncogenic proteins such as c-kit and bcl-2 . -

Inflammatory Response Modulation :

In a model using RAW264.7 murine macrophages, this compound treatment resulted in diminished expression of COX-2 and other pro-inflammatory genes. This indicates its potential utility in treating inflammatory conditions like asthma or chronic obstructive pulmonary disease (COPD) . -

Stem Cell Differentiation :

Research involving goat adipose-derived stem cells (gADSCs) showed that this compound inhibited proliferation while promoting differentiation into adipocytes. This highlights its potential role in regenerative medicine .

Propriétés

IUPAC Name |

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJYZZSCQBJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328968-36-1 | |

| Record name | 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328968-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are p300 and CBP, and why are they relevant targets in disease?

A1: p300 and CBP (CREB-binding protein) are histone acetyltransferases (HATs), enzymes that play crucial roles in gene regulation by acetylating histones and other proteins. This acetylation often enhances gene expression. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions.

Q2: How does C646 interact with p300/CBP to exert its inhibitory effect?

A2: this compound acts as a competitive inhibitor of p300/CBP, specifically targeting their HAT domain. [] It binds to the enzyme's active site, preventing the binding of acetyl-CoA, the co-substrate required for acetylation. This effectively blocks the enzymatic activity of p300/CBP, leading to reduced histone acetylation and modulation of downstream gene expression. [, , ]

Q3: What are the downstream effects of this compound-mediated p300/CBP inhibition?

A3: this compound's inhibition of p300/CBP leads to a variety of downstream effects, including:

- Reduced histone acetylation: This can lead to changes in chromatin structure and gene expression. [, , , , ]

- Suppression of tumor cell growth: this compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , , ]

- Induction of apoptosis: this compound can trigger programmed cell death in cancer cells. [, , , ]

- Modulation of immune responses: this compound can impact the function of immune cells, such as macrophages, and influence the expression of inflammatory cytokines. [, , ]

- Impact on neuronal function: this compound has been shown to affect neuronal processes, including mitochondrial fission and synaptic plasticity. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H19N3O7, and its molecular weight is 461.42 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research abstracts don't contain detailed spectroscopic data, information on the compound's structure and characterization can be found in the original publications referenced in those abstracts.

Q6: Are there formulation strategies to improve this compound's stability or bioavailability?

A6: The abstracts do not delve into specific formulation strategies for this compound. Further research is needed to explore approaches to enhance its stability, solubility, or bioavailability for therapeutic applications.

Q7: What is the role of this compound in cancer treatment?

A7: Research suggests that this compound demonstrates anti-cancer effects in various cancer cell lines, including lung cancer, pancreatic cancer, prostate cancer, gastric cancer, and leukemia. [, , , , ] It exhibits anti-proliferative, pro-apoptotic, and anti-invasive properties, making it a potential candidate for further investigation as a therapeutic agent. [, , , , ]

Q8: How does this compound affect the immune system?

A8: Studies indicate that this compound can influence immune responses, particularly in the context of inflammatory conditions. It has been shown to attenuate DSS-induced colitis in a mouse model by targeting the NLRP3 inflammasome, a key component of the innate immune response. [, ]

Q9: Can this compound be used to treat neurological disorders?

A9: While research on this compound's effects on the nervous system is still in its early stages, some studies suggest its potential relevance to neurological conditions. For instance, this compound has been shown to influence histone lactylation in neuronal mitochondria fission, a process implicated in stress-exacerbated ischemic stroke. [] Additionally, this compound has been shown to affect synaptic plasticity in the infralimbic prefrontal cortex, a brain region involved in fear extinction memory. [] Further research is needed to fully explore its therapeutic potential in neurological disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.